(2,3-Dichlorobenzyl)hydrazine hydrochloride

Description

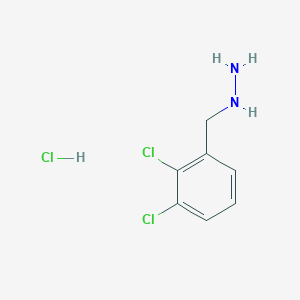

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,3-dichlorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3,11H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJBXXOXBYYTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CNN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorobenzyl)hydrazine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Hydrazone Formation

The hydrazine group reacts with aldehydes or ketones to form hydrazones, which are precursors for heterocycles like triazoles and oxadiazoles:

-

Reaction with Benzaldehyde :

Forms 2,3-dichlorobenzyl hydrazone, which can undergo oxidative cyclization to 1,2,4-triazoles under iodine catalysis .

| Carbonyl Compound | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | I₂, TBHP | 1,2,4-Triazole derivative | 78% |

Reduction of Nitro Groups

The hydrazine moiety acts as a reducing agent in the presence of transition metals. For example:

-

Reduction of 2,3-Dichloronitrobenzene :

Converts nitro groups to amines under mild conditions (50–80°C, ethanol/water) .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,3-Dichloronitrobenzene | Hydrazine hydrate, 80°C | 2,3-Dichloroaniline | 95% |

Metal-Free C–H Arylation

(2,3-Dichlorobenzyl)hydrazine hydrochloride facilitates arylation of imidazoheterocycles under metal-free conditions:

-

Reaction with Imidazo[1,2-a]pyridine :

Forms 3-aryl imidazo[1,2-a]pyridines at room temperature via radical intermediates .

| Imidazoheterocycle | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | TBHP, RT, 6 hrs | 3-(2,3-Dichlorophenyl)imidazo[1,2-a]pyridine | 83% |

Triazole and Thiadiazole Formation

Reactions with carbon disulfide or isocyanides yield sulfur- or nitrogen-containing heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carbon disulfide | KOH, ethanol, 12 hrs | 2-Amino-1,3,4-thiadiazole | 75% |

Pharmaceutical Intermediate

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a dichlorobenzyl structure with a hydrazine functional group, influencing its reactivity and interaction with biological molecules. Its molecular formula is with a molecular weight of 227.5 g/mol.

Mechanism of Action : The hydrazine moiety allows for the formation of stable complexes with biomolecules, potentially inhibiting or modifying their activity. This interaction can lead to alterations in cellular processes, making it a candidate for therapeutic applications.

Scientific Research Applications

-

Medicinal Chemistry :

- Antifungal Activity : Studies have demonstrated that (2,3-Dichlorobenzyl)hydrazine hydrochloride exhibits antifungal properties against Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antifungal agent.

- Cytotoxicity : It has shown selective toxicity towards cancer cells in various cell lines while sparing normal cells, suggesting its utility in targeted cancer therapies.

-

Biochemical Assays :

- The compound is utilized in the development of biochemical assays to study enzymatic activity and metabolic pathways.

-

Organic Synthesis :

- As a reagent in organic synthesis, it participates in nucleophilic substitution reactions and condensation reactions, leading to the formation of various derivatives useful in further chemical research.

- Industrial Applications :

Case Studies

- Antifungal Efficacy Study : In a controlled experiment involving mice infected with C. neoformans, treatment with this compound resulted in significantly increased survival rates compared to untreated controls.

- Cytotoxicity Assessment : Experiments conducted on various cancer cell lines revealed that this compound selectively inhibited proliferation in tumor cells while exhibiting lower toxicity towards normal cells, indicating potential for targeted therapy.

Toxicological Profile

Understanding the toxicological profile is crucial for potential therapeutic applications. Hydrazine derivatives can exhibit acute toxicity; thus, comprehensive evaluation is necessary before clinical application.

Mechanism of Action

The mechanism of action of (2,3-Dichlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety allows it to form stable complexes with various biomolecules, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and has been explored for its therapeutic potential in treating certain diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4-Dichlorobenzyl Derivatives

(2,4-Dichlorobenzyl)hydrazine hydrochloride (C₇H₇Cl₂N₂·HCl) shares the same molecular formula but differs in chlorine substitution (2,4- vs. 2,3-positions). Evidence from synthesis protocols shows that 2,4-dichloro derivatives are employed in reactions with diones (e.g., 3-(hydroxymethylene)cyclohexane-1,2-dione) under acidic conditions to yield tetrahydroindazolones (45% yield) . The altered substitution pattern likely influences electronic effects and steric hindrance, affecting reaction kinetics and regioselectivity.

Substituent Variations: Methyl, Methoxy, and Nitro Derivatives

2,3-Dimethylphenylhydrazine Hydrochloride

- Structure : Methyl groups at 2- and 3-positions (C₈H₁₂N₂·HCl).

- This compound is used as a chemical intermediate but lacks documented bioactivity .

3-Methoxyphenylhydrazine Hydrochloride

- Structure : Methoxy group at the 3-position (C₇H₁₀N₂O·HCl).

- Impact: The methoxy group’s electron-donating resonance effects may stabilize intermediates in Schiff base formation.

(3-Nitrobenzyl)hydrazine Dihydrochloride

- Structure : Nitro group at the 3-position (C₁₂H₂₀N₂O₅).

- Impact : The strong electron-withdrawing nitro group enhances acidity of the hydrazine NH group, facilitating deprotonation in condensation reactions. This compound is used in advanced organic synthesis but lacks explicit yield or application data .

Phenylhydrazine Derivatives

Phenylhydrazine hydrochloride (C₆H₇N₂·HCl) lacks the benzyl CH₂ bridge and chlorine substituents. It is widely used in the synthesis of azoles and heterocycles but exhibits higher toxicity due to direct aromatic substitution. Comparative studies show that benzyl derivatives like (2,3-dichlorobenzyl)hydrazine may offer improved solubility and reduced volatility compared to phenyl analogs .

Physicochemical and Reactivity Comparisons

Melting Points and Stability

- (2,3-Dichlorobenzyl)hydrazine hydrochloride : Melting point data are unavailable, but related chlorinated hydrazines (e.g., 6-chloro-7-methyl benzodithiazine derivatives) exhibit high decomposition points (271–315°C), attributed to strong intermolecular forces and aromatic stabilization .

- 2,4-Dichloro isomer : Similar stability is expected, though steric differences may alter crystalline packing.

Biological Activity

(2,3-Dichlorobenzyl)hydrazine hydrochloride is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dichlorobenzyl structure, which influences its reactivity and interaction with biological molecules. The presence of the hydrazine functional group allows for the formation of stable complexes with various biomolecules, potentially modifying their activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in cellular processes, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modification of Protein Function : By forming complexes with proteins, it can alter their conformation and function.

- Antimicrobial Activity : Investigations have shown potential antifungal properties against various pathogens.

Antifungal Activity

Research has indicated that this compound exhibits antifungal properties. A study evaluating its efficacy against Cryptococcus neoformans demonstrated that it could inhibit fungal growth effectively. The Minimum Inhibitory Concentration (MIC) values suggest a promising profile compared to standard antifungal agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound has shown selective toxicity towards certain tumor cells while exhibiting lower toxicity towards normal cells.

Case Studies

- Study on Antifungal Efficacy : In a controlled experiment, mice infected with C. neoformans were treated with this compound. The results showed a significant increase in survival rates compared to untreated controls, indicating its potential as an antifungal therapeutic agent .

- Cytotoxicity Assessment : A series of experiments conducted on various cancer cell lines demonstrated that the compound selectively inhibited the proliferation of cancer cells while sparing normal cells. This selectivity suggests a mechanism that could be exploited for targeted cancer therapies .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for potential therapeutic applications. Studies indicate that hydrazine derivatives can exhibit acute toxicity; therefore, careful evaluation is necessary.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,3-Dichlorobenzyl)hydrazine hydrochloride, and how can reaction progress be monitored?

- Methodological Answer : Synthesis typically involves hydrazine hydrate reacting with a 2,3-dichlorobenzyl halide precursor under controlled acidic conditions (e.g., HCl). Temperature (30–50°C) and pH (~3–4) must be tightly regulated to minimize side reactions like over-alkylation . Reaction progress can be tracked via thin-layer chromatography (TLC) using silica gel plates and UV visualization, or quantified via HPLC with a C18 column and mobile phase (e.g., acetonitrile/water, 70:30 v/v) . Post-synthesis purification often employs recrystallization from ethanol/water mixtures.

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : NMR (DMSO-) shows characteristic peaks for the hydrazine NH group (δ 9.2–10.5 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm, split due to Cl substituents) .

- IR : Peaks at ~3200 cm (N-H stretch), 1600 cm (C=N stretch), and 750 cm (C-Cl vibrations) confirm functional groups .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 235.0 (calculated for CHClN) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound is highly soluble in polar solvents (e.g., water, DMSO) due to its hydrochloride salt form, but insoluble in nonpolar solvents like hexane . Stability studies indicate degradation under prolonged UV exposure or temperatures >60°C, forming byproducts like 2,3-dichlorobenzaldehyde (confirmed via GC-MS). Storage recommendations: desiccated at 4°C in amber vials .

Advanced Research Questions

Q. How do the electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing Cl groups meta- and para- to the hydrazine moiety increase electrophilicity at the benzyl carbon, enhancing reactivity in SN2 reactions (e.g., coupling with carbonyl compounds). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a second-order rate constant of ~1.2 × 10 Ms at 25°C in DMF . Computational modeling (DFT, B3LYP/6-31G*) shows partial positive charge (+0.34 e) on the benzyl carbon, supporting experimental observations .

Q. What strategies mitigate competing side reactions during the synthesis of azo derivatives from this compound?

- Methodological Answer : Azo compound synthesis via diazotization requires strict control of nitrosating agents (e.g., NaNO/HSO) at 0–5°C to avoid over-nitrosation. Competing hydrolysis can be suppressed using excess HSO (pH <1). Yields improve with slow addition of coupling partners (e.g., β-naphthol) and inert atmospheres (N) to prevent oxidation. Purity is verified via NMR integration of azo (-N=N-) proton signals (δ 7.8–8.2 ppm) .

Q. How does this compound interact with biological targets in antimicrobial studies?

- Methodological Answer : In vitro assays (e.g., MIC against S. aureus) demonstrate activity at 25 µg/mL, likely due to disruption of bacterial cell wall synthesis via inhibition of D-alanine ligase. Molecular docking (AutoDock Vina) shows a binding affinity of −7.2 kcal/mol, with the hydrazine group forming hydrogen bonds to Thr307 and the dichlorobenzyl moiety occupying a hydrophobic pocket . Synergistic effects with β-lactams are under investigation using checkerboard assays .

Q. What analytical approaches resolve contradictions in reported degradation pathways of this compound?

- Methodological Answer : Discrepancies in thermal degradation products (e.g., conflicting reports of benzaldehyde vs. chlorobenzene formation) are addressed via hyphenated techniques like HPLC-DAD-MS/MS. Isothermal thermogravimetric analysis (TGA) at 100°C identifies primary degradation products, while Arrhenius modeling predicts shelf life (t = 18 months at 25°C) . Contradictions often arise from variations in experimental humidity, resolved by controlled atmosphere TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.